molecular formula C10H11ClFNO B1627209 3-chloro-N-(3-fluoro-4-methylphenyl)propanamide CAS No. 908494-81-5

3-chloro-N-(3-fluoro-4-methylphenyl)propanamide

Cat. No.: B1627209
CAS No.: 908494-81-5
M. Wt: 215.65 g/mol
InChI Key: ZULMRTGDQRGKGL-UHFFFAOYSA-N
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Description

3-chloro-N-(3-fluoro-4-methylphenyl)propanamide is an organic compound with the chemical formula C10H11ClFNO. It is a white crystalline solid that can be dissolved in water and many organic solvents. This compound is primarily used as a pesticide raw material and can be an active ingredient in insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-fluoro-4-methylphenyl)propanamide typically involves the reaction of 3-fluoro-4-methylphenylamine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale recrystallization or distillation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-fluoro-4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as azides or nitriles.

    Hydrolysis: The major products are 3-fluoro-4-methylphenylamine and 3-chloropropanoic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-(3-fluoro-4-methylphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-fluoro-4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, in pests. The compound disrupts normal physiological processes, leading to the death of the pest. The exact molecular pathways and targets can vary depending on the specific pest and the mode of action of the pesticide.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a fluoro group.

    3-chloro-N-(4-fluoro-2-methylphenyl)propanamide: Similar structure but with different positions of the fluoro and methyl groups.

Uniqueness

3-chloro-N-(3-fluoro-4-methylphenyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its effectiveness as a pesticide by increasing its stability and ability to interact with biological targets.

Properties

IUPAC Name

3-chloro-N-(3-fluoro-4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULMRTGDQRGKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588412
Record name 3-Chloro-N-(3-fluoro-4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908494-81-5
Record name 3-Chloro-N-(3-fluoro-4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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